molecular formula C10H8N4O B15069716 (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide CAS No. 138639-33-5

(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide

Cat. No.: B15069716
CAS No.: 138639-33-5
M. Wt: 200.20 g/mol
InChI Key: VNYOYWRLRJXENO-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide is a chemical compound with a complex structure that includes a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide typically involves the reaction of 2-methyl-4-oxoquinazoline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinazolinone core to a more saturated form.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated quinazoline derivatives.

Scientific Research Applications

N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxoquinazoline: A precursor in the synthesis of N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide.

    Quinazolinone derivatives:

Uniqueness

N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

138639-33-5

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

(2-methyl-4-oxoquinazolin-3-yl)cyanamide

InChI

InChI=1S/C10H8N4O/c1-7-13-9-5-3-2-4-8(9)10(15)14(7)12-6-11/h2-5,12H,1H3

InChI Key

VNYOYWRLRJXENO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC#N

Origin of Product

United States

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